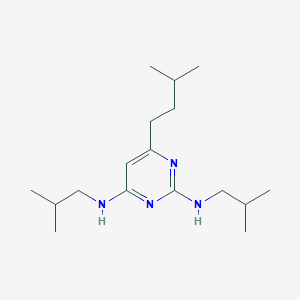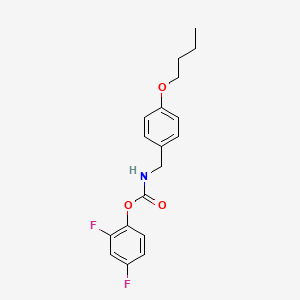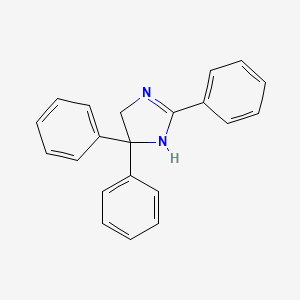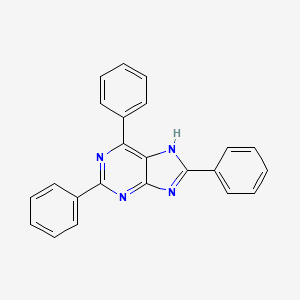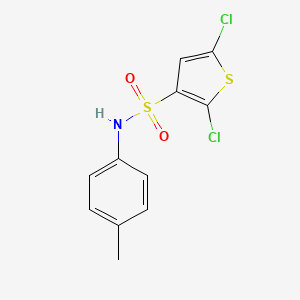
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide is a small molecular compound with the chemical formula C11H9Cl2NO2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide typically involves the reaction of 2,5-dichlorothiophene with p-toluenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound acts as an inhibitor, blocking the activity of these enzymes and thereby affecting cell cycle progression and proliferation. This mechanism is particularly relevant in the context of cancer research, where CDK inhibitors are being explored as potential therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3-methylthiophene: A related compound with similar structural features but different functional groups.
2,5-Dichlorothiophene: The parent compound used in the synthesis of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDKs sets it apart from other similar compounds and highlights its potential in medicinal chemistry .
Properties
Molecular Formula |
C11H9Cl2NO2S2 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-methylphenyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c1-7-2-4-8(5-3-7)14-18(15,16)9-6-10(12)17-11(9)13/h2-6,14H,1H3 |
InChI Key |
OQWXAWNHXDPWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


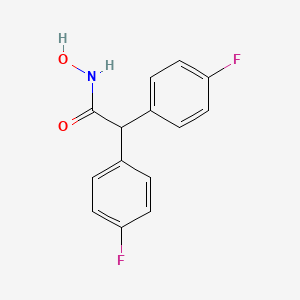
![3-Butyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10841272.png)
![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)
